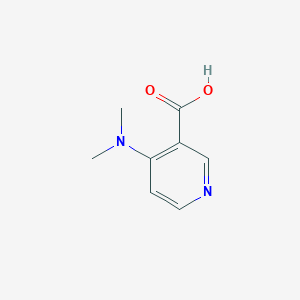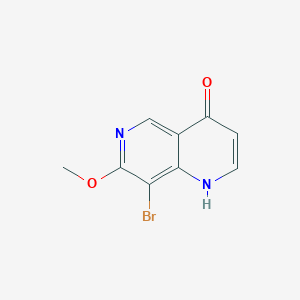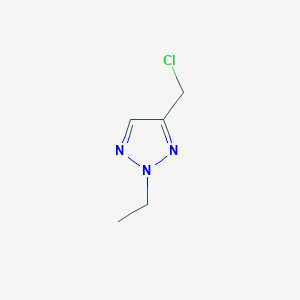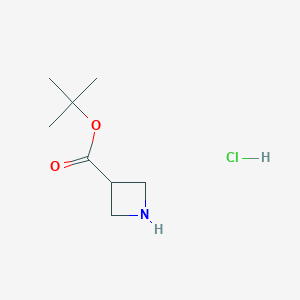
4-(Dimethylamino)nicotinic acid
Overview
Description
4-(Dimethylamino)nicotinic acid is a chemical compound with the molecular formula C8H10N2O2 and a molecular weight of 166.18 . It is also known by its IUPAC name, 4-(dimethylamino)nicotinic acid .
Molecular Structure Analysis
The molecular structure of 4-(Dimethylamino)nicotinic acid consists of a pyridine ring with a carboxylic acid group (COOH) and a dimethylamino group (N(CH3)2) attached to it .Physical And Chemical Properties Analysis
4-(Dimethylamino)nicotinic acid is a solid at room temperature . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and density were not found in the available resources.Scientific Research Applications
Antibacterial and Antibiofilm Properties
Scientific Field: Medical Microbiology
Methods of Application
The compounds were synthesized and characterized using spectral techniques (IR, 1H-NMR, 13C-NMR, and MS). Their antibacterial properties were investigated experimentally and through molecular docking analyses .
Results: The compound ND4 was found to be the best inhibitor candidate against Enterococcus faecalis .
Mercury Detection
Scientific Field: Chemical Sensors
Methods of Application
A 0.1 M KNO3 carrier stream with pH between 1 and 5 and flow rate of 1 mL·min−1 were used as optimum parameters. The system was applied for the determination of mercury (II) in dental amalgam solutions and spiked environmental water samples .
Results: A linear plot within the concentration range of 5 × 10−6–0.1 M Hg (II), slope of 27.8 ± 1 mV per decade and correlation coefficient (R2) of 0.984 were obtained . The system provided highly reproducible measurements with relative standard deviation (RSD < 1% (n = 3)), giving a typical throughput of 30 samples·h−1 .
Anti-inflammatory and Analgesic Efficacy
Scientific Field: Pharmaceutical Chemistry
Methods of Application: The compounds were synthesized and their anti-inflammatory and analgesic efficacy was tested .
Results: The 2-Bromo aryl substituents proved to have excellent anti-inflammatory and analgesic results .
Synthesis of 4-(4-(dimethylamino)benzylidene)-3-methylisoxazol-5(4H)-one
Scientific Field: Organic Chemistry
Methods of Application: The compound was synthesized using novel catalysts based on silver nanoparticles .
Results: The study developed a new, inexpensive, fast, and efficient green catalytic protocol under mild reaction conditions .
Synthesis of 3,5-Disubstituted 2,6-Dicyanoaniline
Scientific Field: Organic Chemistry
Methods of Application: The compound was synthesized by reacting malononitrile, aldehydes, and β-nitroolefins .
Results: The study developed a new, inexpensive, fast, and efficient green catalytic protocol under mild reaction conditions .
Acylation of Alcohols
Scientific Field: Organic Chemistry
Methods of Application: The compound was synthesized using novel catalysts based on silver nanoparticles .
Results: The study developed a new, inexpensive, fast, and efficient green catalytic protocol under mild reaction conditions .
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-(dimethylamino)pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-10(2)7-3-4-9-5-6(7)8(11)12/h3-5H,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGDPQPBBDRJLJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=NC=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Dimethylamino)nicotinic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Allyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one](/img/structure/B1375430.png)




![Tert-butyl 3-cyano-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B1375437.png)







